Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a sulfonamide group substituted with a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGEQKORHCYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and piperidine.
Reaction Process: The sulfonyl chloride reacts with piperidine to form the sulfonamide derivative.
Carboxylation: The resulting sulfonamide is then treated with methyl chloroformate to introduce the carboxylate group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Amine or ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate may be explored for its therapeutic properties, including anti-inflammatory or antimicrobial activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound shares structural similarities with analogs such as Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS: 1234949-01-9), which replaces the sulfonamide group with a carbamoyl urea linkage and substitutes the 2,5-dimethylphenyl group with a 4-chlorobenzyl moiety .
Table 1: Comparative Structural and Molecular Properties
Functional Implications
Sulfonamide vs. Carbamoyl Urea: The sulfonamide group in the target compound may enhance acidity (due to the electron-withdrawing sulfonyl group) compared to the carbamoyl urea linkage in the analog. This could influence solubility and binding interactions in biological systems.
Substituent Effects: The 2,5-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, which could reduce solubility but improve membrane permeability.
Hypothetical Pharmacological and Physicochemical Comparisons
While experimental data for the target compound are lacking, inferences can be drawn from structural analogs:
Table 2: Inferred Properties Based on Structural Features
Biological Activity
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be described by the following structural formula:
This compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential effects on cancer cell lines through apoptosis induction. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo studies. |
| Neuroprotective | Possible protective effects on neuronal cells under stress conditions. |
Case Studies and Research Findings
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Neuroprotection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
